molecular formula C22H15ClN4O4S B11316171 4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11316171
M. Wt: 466.9 g/mol
InChI Key: KGOPTAJBRYUEOO-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step organic reactions. These steps may include:

    Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Pyrimidine Ring: This step involves the condensation of suitable precursors under controlled conditions.

    Introduction of the Sulfanyl Group: This is typically done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the sulfanyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new heterocyclic compounds.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.

Medicine

The compound could be explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile exerts its effects would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **4-(4-Chlorophenyl)-2-{[2-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-YL)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H15ClN4O4S

Molecular Weight

466.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C22H15ClN4O4S/c1-11-20(29)25-16-8-13(4-7-18(16)31-11)17(28)10-32-22-26-19(15(9-24)21(30)27-22)12-2-5-14(23)6-3-12/h2-8,11H,10H2,1H3,(H,25,29)(H,26,27,30)

InChI Key

KGOPTAJBRYUEOO-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=C(C(=O)N3)C#N)C4=CC=C(C=C4)Cl

Origin of Product

United States

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